molecular formula C18H18ClFN2O3S B2897085 N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-chloro-4-fluorobenzenesulfonamide CAS No. 2034301-73-8

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-chloro-4-fluorobenzenesulfonamide

Cat. No.: B2897085
CAS No.: 2034301-73-8
M. Wt: 396.86
InChI Key: WPEHAOKDQMTNOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzofuran core linked to a dimethylaminoethyl group and a 3-chloro-4-fluorobenzenesulfonamide moiety. The chloro and fluoro substituents on the benzene ring are electron-withdrawing, likely influencing acidity and target binding .

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-chloro-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O3S/c1-22(2)16(18-9-12-5-3-4-6-17(12)25-18)11-21-26(23,24)13-7-8-15(20)14(19)10-13/h3-10,16,21H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEHAOKDQMTNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC(=C(C=C1)F)Cl)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-chloro-4-fluorobenzenesulfonamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₈ClFNO₂S, with a molecular weight of approximately 396.9 g/mol. The compound features a benzofuran moiety , a dimethylaminoethyl group , and a sulfonamide functional group , which contribute to its reactivity and potential biological interactions .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Benzofuran Moiety : Achieved through cyclization reactions involving phenol derivatives and aldehydes.
  • Introduction of the Dimethylaminoethyl Group : This step often involves alkylation reactions using dimethylamine.
  • Sulfonamide Formation : The final step involves the reaction with sulfonyl chlorides .

This compound is believed to interact with various biological targets, particularly those involved in neurotransmission and cancer pathways. Its structural features suggest potential activities such as:

  • Receptor Modulation : The compound may influence neurotransmitter receptors, similar to other compounds containing dimethylamino groups .
  • Enzyme Inhibition : Potential inhibition of enzymes involved in cancer progression has been suggested based on structural analogs .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds can provide insights into the specific biological activities of this compound:

Compound NameStructural FeaturesBiological Activity
Osimertinib MesylateContains dimethylamino groupAntineoplastic agent for lung cancer
YM-47813Dimethylaminoethyl moiety5-Hydroxytryptamine 4 receptor agonist
ORG27569Allosteric modulatorNeurotransmitter receptor modulation
12fDimethylamino groupPotential allosteric modulator

These compounds demonstrate varying degrees of biological activity, indicating that this compound may possess distinct pharmacological properties warranting further investigation .

Case Studies and Research Findings

Recent studies have focused on the development of benzofuran derivatives for various applications, including imaging in neurodegenerative diseases. Notably, derivatives similar to this compound have been evaluated for their binding affinities to specific protein aggregates associated with prion diseases, demonstrating high selectivity against amyloid beta aggregates .

In vitro studies have shown that these compounds can effectively target PrPSc deposits in infected mouse brains, suggesting potential applications in diagnostic imaging .

Chemical Reactions Analysis

Reactivity of Functional Groups

A. Sulfonamide Group (-SO₂NH-)

  • Hydrolysis : Resistant to acidic/basic hydrolysis due to electron-withdrawing -SO₂ group, but prolonged heating (>100°C) in concentrated HCl may cleave the bond .
  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkylated derivatives (e.g., N-methylsulfonamide) .

B. Benzofuran Ring

  • Electrophilic Substitution : Undergoes bromination at C5 using Br₂/FeBr₃ or nitration with HNO₃/H₂SO₄ at C6 .
  • Oxidation : Susceptible to ring-opening under strong oxidizing agents (e.g., KMnO₄ in acidic media) .

C. Dimethylaminoethyl Side Chain

  • Quaternization : Reacts with methyl iodide to form a quaternary ammonium salt, enhancing water solubility .
  • Oxidation : Dimethylamine moiety oxidizes to N-oxide using H₂O₂/AcOH .

Documented Reaction Pathways

A. Alkylation at Sulfonamide Nitrogen
Reaction with ethyl chloroacetate in THF/K₂CO₃ produces N-(ethoxycarbonylmethyl)sulfonamide, useful for prodrug design :RSO2NH2+ClCH2COOEtK2CO3RSO2NHCH2COOEt+HCl\text{RSO}_2\text{NH}_2+\text{ClCH}_2\text{COOEt}\xrightarrow{\text{K}_2\text{CO}_3}\text{RSO}_2\text{NHCH}_2\text{COOEt}+\text{HCl}B. Catalytic Hydrogenation of Benzofuran
Under H₂/Pd-C (50 psi, 60°C), the benzofuran ring hydrogenates to dihydrobenzofuran, altering pharmacokinetic properties :BenzofuranH2/Pd CDihydrobenzofuran\text{Benzofuran}\xrightarrow{\text{H}_2/\text{Pd C}}\text{Dihydrobenzofuran}C. Halogen Exchange
The 3-chloro substituent undergoes nucleophilic aromatic substitution with KF/18-crown-6 in DMF to yield 3-fluoro-4-fluorobenzenesulfonamide derivatives :Ar Cl+KF18 crown 6Ar F+KCl\text{Ar Cl}+\text{KF}\xrightarrow{\text{18 crown 6}}\text{Ar F}+\text{KCl}

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing SO₂ and dimethylamine .
  • Photodegradation : UV light (254 nm) induces cleavage of the sulfonamide bond, forming 3-chloro-4-fluorobenzenesulfonic acid and benzofuran-ethylamine .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities:

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Substituents Source
Target Compound Benzofuran Sulfonamide, dimethylaminoethyl ~420 (estimated) 3-chloro-4-fluoro -
N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride Quinoline Carboxamide, dimethylaminopropyl 309.79 4-hydroxy
N-(3-Bromo-4-fluorophenyl)-2-(2-(dimethylamino)ethyl)-1H-imidazo[4,5-b]pyridine-7-carboxamide Imidazopyridine Carboxamide, dimethylaminoethyl 421.0 3-bromo-4-fluoro
3-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide Benzene sulfonamide Sulfonamide, furan-thiophene hybrid 413.9 3-chloro-4-methoxy
N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-1-hexanesulfonamide Perfluorinated chain Sulfonamide, dimethylaminopropyl Not specified Tridecafluorohexane

Key Research Findings

  • Core Structure Impact: The benzofuran core in the target compound provides distinct electronic properties compared to quinoline () or imidazopyridine (). Benzofuran’s oxygen atom may enhance solubility relative to nitrogen-containing heterocycles .
  • In contrast, perfluorinated chains () introduce extreme hydrophobicity and bioaccumulation risks, which the target compound avoids .
  • Pharmacokinetic Considerations: The dimethylaminoethyl group in the target compound likely improves water solubility compared to longer alkyl chains (e.g., dimethylaminopropyl in ). However, it may reduce metabolic stability relative to carboxamide derivatives () .
  • Biological Activity Trends :
    Compounds with electron-withdrawing substituents (e.g., chloro, fluoro) often exhibit enhanced binding to enzymes like kinases or sulfotransferases. For example, ’s imidazopyridine derivative shows activity in kinase inhibition assays, suggesting the target compound may share similar targets .

Critical Analysis of Contradictions and Limitations

  • Contradictions in Substituent Effects :
    While chloro/fluoro groups generally enhance acidity, ’s methoxy-substituted analog (electron-donating) still shows significant bioactivity, indicating target-specific preferences .
  • Data Gaps : Physical properties (e.g., solubility, logP) for the target compound are unavailable, limiting direct comparisons with ’s perfluorinated compounds or ’s analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-chloro-4-fluorobenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with the benzofuran-2-yl ethylamine core. Introduce the dimethylamino group via nucleophilic substitution using dimethylamine under alkaline conditions (e.g., NaOH or Et₃N as a base in DCM/DMF solvents) .
  • Step 2 : React with 3-chloro-4-fluorobenzenesulfonyl chloride. Use dropwise addition at 0–5°C to minimize side reactions, followed by gradual warming to room temperature .
  • Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., switch from DCM to THF) to improve solubility of intermediates.

Q. How can spectroscopic techniques (e.g., NMR, FT-IR, X-ray crystallography) confirm the compound’s structure?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify the benzofuran aromatic protons (δ 6.8–7.5 ppm) and dimethylamino group (singlet at δ 2.2–2.5 ppm). The sulfonamide NH proton appears as a broad peak at δ 5.5–6.0 ppm .
  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry and bond angles. For example, sulfonamide derivatives often form hydrogen-bonded dimers in the solid state, as seen in analogous compounds .

Q. What preliminary assays are suitable for screening this compound’s biological activity?

  • In vitro : Perform enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts. Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
  • Dosage : Use a concentration range of 1–100 µM, with DMSO as a vehicle control (<0.1% v/v) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?

  • Strategy :

  • Variation 1 : Replace the 3-chloro-4-fluorobenzenesulfonamide moiety with other halogenated aryl groups (e.g., bromo or iodo) to assess electronic effects .
  • Variation 2 : Modify the benzofuran core by introducing electron-withdrawing groups (e.g., nitro) to enhance receptor binding .
    • Data Analysis : Compare IC₅₀ values across derivatives using dose-response curves. Apply molecular docking to correlate substituent effects with binding affinity .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Case Example : If DFT calculations predict high binding affinity but in vitro assays show weak activity:

  • Re-evaluate solvation effects : Use explicit solvent models (e.g., water) in simulations instead of vacuum .
  • Check metabolic stability : Assess compound degradation in plasma or liver microsomes. Instability in physiological conditions may explain discrepancies .

Q. How can researchers evaluate the compound’s stability under physiological conditions?

  • Experimental Design :

  • pH stability : Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24 hours. Analyze degradation via HPLC-MS .
  • Oxidative stress : Expose to H₂O₂ (1 mM) and monitor sulfonamide bond cleavage using UV-Vis spectroscopy .

Q. What advanced techniques characterize electronic properties for materials science applications?

  • Cyclic Voltammetry : Measure redox potentials to assess electron-donating/withdrawing capabilities of the benzofuran-sulfonamide system .
  • DFT Calculations : Map HOMO-LUMO gaps to predict charge-transfer behavior in organic semiconductors .

Data Contradiction Analysis

Q. How to address conflicting results in enzyme inhibition assays (e.g., high potency in one model vs. inactivity in another)?

  • Root Cause :

  • Enzyme isoform specificity : Test against multiple isoforms (e.g., COX-1 vs. COX-2) .
  • Assay interference : Confirm the compound does not quench fluorescence or absorb at the detection wavelength .
    • Resolution : Validate findings with orthogonal assays (e.g., radiometric vs. fluorometric methods).

Key Research Considerations

  • Synthetic Challenges : The dimethylaminoethyl group may sterically hinder sulfonamide formation; use bulky solvents (e.g., DMF) to improve reaction kinetics .
  • Biological Relevance : Prioritize derivatives with logP < 5 to ensure cell permeability .
  • Safety : Handle fluorinated intermediates in fume hoods due to potential toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.